3-Methyl-4-nitrobenzotrifluoride
Overview
Description
3-Methyl-4-nitrobenzotrifluoride: is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a yellow solid with a pungent odor and is almost insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is used in various research fields due to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzotrifluoride typically involves the nitration of toluene followed by a reaction with trifluoroformic acid . The nitration process introduces a nitro group into the toluene molecule, and the subsequent reaction with trifluoroformic acid results in the formation of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3-Methyl-4-aminobenzotrifluoride.
Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Oxidation: 3-Carboxy-4-nitrobenzotrifluoride
Scientific Research Applications
3-Methyl-4-nitrobenzotrifluoride has several applications in scientific research, including:
Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and fluorescent probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzotrifluoride
- 4-Fluoro-3-nitrobenzotrifluoride
- 5-Fluoro-2-nitrobenzotrifluoride
Comparison: 3-Methyl-4-nitrobenzotrifluoride is unique due to the presence of both a methyl and a nitro group on the benzene ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds like 4-Chloro-3-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride .
Properties
IUPAC Name |
2-methyl-1-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-4-6(8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCXJSOGGOWRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217449 | |
Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67192-42-1 | |
Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067192421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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